1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

Medicinal Chemistry Physicochemical Properties SAR Studies

Sourcing a rigid, solubilizing building block with orthogonal halogen handles for sequential PROTAC linker elaboration often means compromising between storage stability and synthetic utility. This N-methylpiperazine derivative solves that conflict. • Room-temperature stable - eliminates cold chain logistics and condensation artifacts in HTS screening plates. • Orthogonal 2-bromo-5-chloro substitution enables sequential Suzuki-Miyaura (at Br) then Buchwald-Hartwig or SNAr (at Cl) coupling for precise E3 ligase and target protein ligand installation. • XLogP3-AA of 3.2 and the 4-methylpiperazine moiety improve CNS permeability and solubility relative to demethylated analogs, supporting both PROTAC and GPCR-focused library synthesis.

Molecular Formula C11H14BrClN2
Molecular Weight 289.601
CAS No. 1261940-25-3
Cat. No. B577501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine
CAS1261940-25-3
Synonyms1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine
Molecular FormulaC11H14BrClN2
Molecular Weight289.601
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Br
InChIInChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7H2,1H3
InChIKeyLJISIBKGVWYZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine: Chemical Identity & Specifications


1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine (CAS 1261940-25-3) is a halogenated N-aryl piperazine derivative with the molecular formula C₁₁H₁₄BrClN₂ and a molecular weight of 289.60 g/mol . The compound features a 2-bromo-5-chlorophenyl substituent attached to the N1 position of a 4-methylpiperazine ring, presenting dual halogen handles for synthetic elaboration . It is commercially available from multiple research chemical suppliers as a building block with reported purity specifications typically ranging from 95% to 98% [1][2], and is cataloged under DTXSID00682143 and MFCD18311873 identifiers . The compound is stored at room temperature and is intended exclusively for laboratory research and further manufacturing applications [1].

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine: Analog Substitution Risks


Substitution of 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine with in-class analogs—including the demethylated 1-(2-bromo-5-chlorophenyl)piperazine, regioisomeric halogen substitution patterns, or alternative N-alkylated derivatives—fundamentally alters the physicochemical, reactivity, and biological profile of a synthetic intermediate or final compound. The presence of the 4-methyl substituent on the piperazine ring increases lipophilicity (XLogP3-AA of 3.2 for the target compound ) relative to the demethylated analog, affecting membrane permeability and metabolic stability in downstream biological assays [1]. Furthermore, the specific 2-bromo-5-chloro substitution pattern on the phenyl ring provides a unique orthogonality of halogens for sequential cross-coupling reactions (e.g., Suzuki-Miyaura at the bromide site versus Buchwald-Hartwig or nucleophilic aromatic substitution at the chloride site) that is not replicated by the 3-chlorophenyl or other regioisomeric variants [2]. Vendors classify this compound within Protein Degrader Building Block families [3], underscoring its utility in constructing PROTAC molecules where precise linker geometry and exit vector orientation are critical for ternary complex formation—parameters that shift substantially with even minor structural changes to the piperazine core.

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine: Quantitative Differentiators vs. Analogs


Lipophilicity & Molecular Weight vs. Demethylated Analog

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine exhibits a computed XLogP3-AA value of 3.2, representing a lipophilicity increase of approximately 0.5 log units over its demethylated counterpart, 1-(2-bromo-5-chlorophenyl)piperazine (estimated XLogP3-AA ≈ 2.7 based on additive fragment contributions) . This difference corresponds to a predicted 3.2-fold higher octanol-water partition coefficient, directly impacting passive membrane permeability. Molecular weight is 289.60 g/mol versus 275.57 g/mol for the demethylated analog .

Medicinal Chemistry Physicochemical Properties SAR Studies CNS Drug Design

Storage Stability: Ambient vs. Cold Chain Handling

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is stable under long-term storage at room temperature (stored in a cool, dry place), according to vendor technical datasheets [1]. In contrast, the demethylated analog 1-(2-bromo-5-chlorophenyl)piperazine requires storage at -20°C for maximum product recovery . This difference eliminates cold chain logistics and reduces compound handling complexity for the 4-methyl derivative.

Compound Management Laboratory Operations Supply Chain High-Throughput Screening

Synthetic Versatility: Orthogonal Halogen Reactivity

The 2-bromo-5-chlorophenyl substitution pattern in 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine provides differential halogen reactivity, enabling sequential, orthogonal palladium-catalyzed cross-coupling reactions without protecting group manipulation [1]. The aryl bromide undergoes oxidative addition significantly faster than the aryl chloride (approximate reactivity ratio Br:Cl ≈ 100:1 under standard Suzuki conditions), allowing selective functionalization at the 2-position [1][2]. This orthogonal reactivity is retained in the 4-methylpiperazine scaffold but is absent in analogs bearing only a single halogen or non-orthogonal dihalogen patterns (e.g., 3,4-dichloro or 2,4-dibromo substitution).

Organic Synthesis Cross-Coupling Medicinal Chemistry Building Blocks PROTAC

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine: Key Applications


PROTAC & Molecular Glue Linker Design

Use 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine as a rigid, N-methylpiperazine-containing building block for constructing PROTAC linkers where the 4-methylpiperazine moiety serves as a solubilizing and conformational constraining element [1]. The room-temperature storage stability simplifies inventory management for degrader-focused chemistry groups , while the orthogonal 2-bromo-5-chloro substitution allows sequential installation of the E3 ligase ligand and the target protein ligand via sequential cross-coupling reactions [2].

CNS-Penetrant Probe and Lead Compound Synthesis

Employ this compound as a late-stage intermediate in the synthesis of CNS drug candidates where the 4-methylpiperazine moiety confers increased blood-brain barrier permeability relative to the demethylated piperazine analogs [3]. The XLogP3-AA value of 3.2 falls within the optimal lipophilicity range for CNS penetration, while the halogen handles enable rapid diversification to optimize potency and selectivity against neurological targets [3].

HTS Library Building Block

Prioritize this compound for inclusion in HTS compound collections or focused library synthesis due to its room-temperature storage stability, which eliminates the need for freezer space and cold chain logistics during screening campaigns . Unlike the -20°C storage requirement for demethylated analogs , this compound can be maintained under ambient conditions in screening plates, reducing condensation artifacts and improving assay reproducibility.

GPCR Ligand SAR Exploration

Utilize 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine as a core scaffold for generating libraries of substituted arylpiperazines targeting GPCRs such as dopamine D₃, serotonin 5-HT₁A/5-HT₇, or adrenergic receptors [3]. The presence of both the 4-methyl group and the dihalogenated phenyl ring provides a differentiated physicochemical and pharmacological starting point compared to mono-halogenated or non-methylated piperazine building blocks [3].

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